CP-640186

Catalog No.
S597214
CAS No.
591778-68-6
M.F
C30H35N3O3
M. Wt
485.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
CP-640186

CAS Number

591778-68-6

Product Name

CP-640186

IUPAC Name

[(3R)-1-[1-(anthracene-9-carbonyl)piperidin-4-yl]piperidin-3-yl]-morpholin-4-ylmethanone

Molecular Formula

C30H35N3O3

Molecular Weight

485.6 g/mol

InChI

InChI=1S/C30H35N3O3/c34-29(32-16-18-36-19-17-32)24-8-5-13-33(21-24)25-11-14-31(15-12-25)30(35)28-26-9-3-1-6-22(26)20-23-7-2-4-10-27(23)28/h1-4,6-7,9-10,20,24-25H,5,8,11-19,21H2/t24-/m1/s1

InChI Key

LDQKDRLEMKIYMC-XMMPIXPASA-N

SMILES

Array

Synonyms

CP-640186

Canonical SMILES

C1CC(CN(C1)C2CCN(CC2)C(=O)C3=C4C=CC=CC4=CC5=CC=CC=C53)C(=O)N6CCOCC6

Isomeric SMILES

C1C[C@H](CN(C1)C2CCN(CC2)C(=O)C3=C4C=CC=CC4=CC5=CC=CC=C53)C(=O)N6CCOCC6

The exact mass of the compound (3R)-1'-(9-anthrylcarbonyl)-3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidine is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: live feline panleucopenia virus / parvovirus + live feline rhinotracheitis virus + live feline calicivirus + inactivated feline leukaemia virus -> Veterinary pharmacotherapeutic group. However, this does not mean our product can be used or applied in the same or a similar way.

CP-640186 is a highly potent, cell-permeable, and orally bioavailable small molecule inhibitor of both acetyl-CoA carboxylase 1 (ACC1) and 2 (ACC2). By binding specifically to the carboxyltransferase (CT) domain, it effectively blocks the conversion of acetyl-CoA to malonyl-CoA, thereby suppressing de novo fatty acid synthesis and stimulating mitochondrial fatty acid oxidation. With IC50 values of approximately 53 nM for ACC1 and 61 nM for ACC2, it serves as a critical preclinical tool for modulating lipid metabolism. Its robust pharmacokinetic profile and improved metabolic stability make it a preferred precursor and reference standard for in vitro cellular assays and whole-animal metabolic disease modeling, outperforming earlier structural analogs in sustained efficacy [1].

Substituting CP-640186 with generic ACC inhibitors often compromises assay reproducibility and mechanistic specificity. First-generation lipophilic mimetics like TOFA compete directly with acetyl-CoA, causing inhibitory fluctuations when intracellular substrate levels vary during metabolic stress. Furthermore, alternative natural product inhibitors such as Soraphen A bind exclusively to the biotin carboxylase (BC) dimerization domain, rendering them ineffective for probing the carboxyltransferase (CT) active site or overcoming BC-domain mutations [2]. Additionally, earlier structural analogs like CP-610431 suffer from poor metabolic stability, leading to rapid degradation in prolonged cellular assays [1]. Consequently, CP-640186 is strictly required when procurement demands a metabolically stable, substrate-independent, CT-domain-specific inhibitor.

Cellular Potency and Metabolic Stability vs. Predecessor Analogs

CP-640186 was engineered specifically to overcome the rapid metabolic degradation of its predecessor, CP-610431. In comparative cellular models, CP-640186 demonstrates a 2- to 3-fold increase in potency for inhibiting HepG2 cell fatty acid and triglyceride (TG) synthesis compared to CP-610431[1].

Evidence DimensionInhibition of HepG2 cell fatty acid and TG synthesis
Target Compound Data2-3x higher inhibitory potency
Comparator Or BaselineCP-610431 (Predecessor analog)
Quantified Difference200-300% improvement in cellular efficacy
ConditionsHepG2 cellular assay measuring de novo lipogenesis

Guarantees sustained suppression of lipid synthesis in prolonged cellular assays without the rapid compound degradation seen in earlier structural analogs.

Substrate-Independent Kinetic Profile

Unlike first-generation lipophilic mimetics such as TOFA, which compete directly with acetyl-CoA, CP-640186 exhibits a non-competitive kinetic profile with respect to acetyl-CoA, bicarbonate, and citrate, and is uncompetitive with ATP [1]. This ensures that its inhibitory action is not diminished by intracellular surges in substrate concentrations.

Evidence DimensionKinetic interaction with Acetyl-CoA
Target Compound DataNon-competitive inhibition
Comparator Or BaselineTOFA (Competitive lipophilic mimetic)
Quantified DifferenceComplete independence from acetyl-CoA concentration fluctuations
ConditionsEnzymatic kinetic assays evaluating the carboxyl transfer reaction

Ensures reliable and stable enzyme inhibition even in metabolic environments where intracellular acetyl-CoA concentrations fluctuate significantly.

Domain-Specific Allosteric Targeting

CP-640186 binds selectively to the carboxyltransferase (CT) domain of the ACC enzyme. In direct contrast, natural product inhibitors like Soraphen A bind to the biotin carboxylase (BC) dimerization site. Thermal stability shift assays confirm that CP-640186 does not interact with the BC domain, making it a highly specific probe for CT-domain interactions [1].

Evidence DimensionACC binding domain specificity
Target Compound DataCarboxyltransferase (CT) domain binding
Comparator Or BaselineSoraphen A (Biotin carboxylase / BC domain binding)
Quantified DifferenceStrict orthogonal binding site selectivity
ConditionsThermal stability shift assays and X-ray crystallography

Essential for researchers conducting domain-specific allosteric mapping or screening compounds against BC-domain mutated ACC variants.

In Vivo Pharmacokinetic Viability for Whole-Animal Models

CP-640186 was optimized for in vivo processability, demonstrating an oral bioavailability of 39% in Sprague-Dawley rats and 50% in ob/ob mice, alongside a plasma half-life of 1.1 to 1.5 hours. This allows it to effectively lower malonyl-CoA in hepatic and muscle tissues with ED50s ranging from 6 to 55 mg/kg [1].

Evidence DimensionOral bioavailability and plasma half-life
Target Compound Data39-50% bioavailability; 1.1-1.5 h half-life
Comparator Or BaselineStandard preclinical viability thresholds
Quantified DifferenceSufficient exposure for acute systemic metabolic modulation
ConditionsOral gavage (10 mg/kg) in rodent models

Validates the compound's processability and suitability for seamless transition from in vitro screening to whole-animal metabolic efficacy studies.

Domain-Specific ACC Allosteric Mapping

Because CP-640186 selectively targets the carboxyltransferase (CT) domain, it is the preferred reference material for structural biology and competitive binding assays aimed at differentiating CT-domain interactions from BC-domain inhibitors like Soraphen A [2].

Substrate-Independent Lipid Synthesis Assays

In metabolic models where intracellular acetyl-CoA levels are highly variable, CP-640186 replaces competitive inhibitors like TOFA, ensuring that ACC inhibition remains stable and independent of substrate concentration fluctuations [1].

In Vivo Metabolic Syndrome Modeling

Leveraging its 39-50% oral bioavailability and improved metabolic stability over CP-610431, CP-640186 is optimally suited for oral administration in rodent models to study the systemic suppression of fatty acid synthesis and the stimulation of whole-body fatty acid oxidation [1].

XLogP3

4.1

Hydrogen Bond Acceptor Count

4

Exact Mass

485.26784199 Da

Monoisotopic Mass

485.26784199 Da

Heavy Atom Count

36

UNII

04L1E4J3ZT

Wikipedia

Cp-640186

Use Classification

Veterinary drugs -> Leucofeligen FeLV/RCP -> EMA Drug Category
live feline panleucopenia virus / parvovirus + live feline rhinotracheitis virus + live feline calicivirus + inactivated feline leukaemia virus -> Veterinary pharmacotherapeutic group

Dates

Last modified: 08-15-2023

Explore Compound Types